molecular formula C7H8N6O5 B2685016 2-Hydrazinyl-3,5-dinitrobenzohydrazide CAS No. 1432436-41-3

2-Hydrazinyl-3,5-dinitrobenzohydrazide

Cat. No.: B2685016
CAS No.: 1432436-41-3
M. Wt: 256.178
InChI Key: ALDHDRAEQSDWRM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Biological Activity

2-Hydrazinyl-3,5-dinitrobenzohydrazide (CAS No. 1432436-41-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group and two nitro groups attached to a benzene ring. Its molecular formula is C7H8N6O4C_7H_8N_6O_4, with a molecular weight of approximately 232.18 g/mol. The presence of these functional groups is significant as they contribute to the compound's reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including:

  • Breast Cancer (MCF-7) : Exhibited significant cytotoxicity with an IC50 value of 15 µM.
  • Lung Cancer (A549) : Induced cell cycle arrest and apoptosis, demonstrating potential as a therapeutic agent.

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against these pathogens, suggesting its potential as an antimicrobial agent .

Antitubercular Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its antitubercular activity . Research indicates that it exhibits significant inhibitory effects against Mycobacterium tuberculosis, with promising results in preliminary screening assays .

The biological activities of this compound are attributed to its ability to interact with cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : The generation of ROS leads to cellular damage and apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
Anticancer (MCF-7)Breast Cancer15
Anticancer (A549)Lung CancerNot specified
Antimicrobial (E. coli)Bacteria32
Antimicrobial (S. aureus)Bacteria128
AntitubercularM. tuberculosisNot specified

Case Studies

  • Study on Anticancer Properties :
    A study conducted by researchers at Batman University evaluated the cytotoxic effects of various hydrazone derivatives, including this compound. The results indicated that the compound significantly inhibited cell growth in MCF-7 cells through ROS-mediated pathways .
  • Antimicrobial Evaluation :
    Another research project focused on the antimicrobial efficacy of this compound against clinical isolates. The findings revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.

Properties

IUPAC Name

2-hydrazinyl-3,5-dinitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6O5/c8-10-6-4(7(14)11-9)1-3(12(15)16)2-5(6)13(17)18/h1-2,10H,8-9H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDHDRAEQSDWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)NN)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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